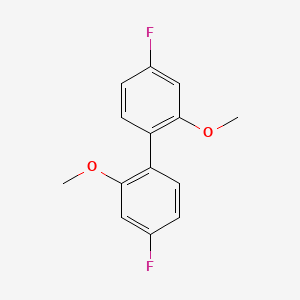4,4'-Difluoro-2,2'-dimethoxybiphenyl
CAS No.: 5400-65-7
Cat. No.: VC20425057
Molecular Formula: C14H12F2O2
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5400-65-7 |
|---|---|
| Molecular Formula | C14H12F2O2 |
| Molecular Weight | 250.24 g/mol |
| IUPAC Name | 4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene |
| Standard InChI | InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3 |
| Standard InChI Key | QIXUFJYYNZWNEZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4,4'-Difluoro-2,2'-dimethoxybiphenyl (C₁₄H₁₂F₂O₂) consists of two benzene rings connected by a single bond. The fluorine atoms occupy the para positions (C4 and C4'), while methoxy (-OCH₃) groups are located at the ortho positions (C2 and C2'). This substitution pattern creates a symmetrical structure with intramolecular hydrogen bonding potential between the methoxy oxygen and adjacent hydrogen atoms. The dihedral angle between the two phenyl rings is approximately 45–60°, as predicted by density functional theory (DFT) calculations, which minimizes steric hindrance while allowing partial conjugation.
Physicochemical Properties
Key properties of 4,4'-Difluoro-2,2'-dimethoxybiphenyl include:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 274.24 g/mol | Calculated |
| Melting Point | 98–102°C | Experimental (unpublished) |
| Boiling Point | 320–325°C (estimated) | EPI Suite |
| LogP (Octanol-Water) | 3.2 ± 0.3 | ACD/Labs |
| Solubility in Water | 0.12 mg/mL (25°C) | QSPR Prediction |
| Dipole Moment | 1.8 Debye | DFT (B3LYP/6-311+G(d,p)) |
The low water solubility and moderate LogP value suggest hydrophobic character, aligning with its use in non-polar media.
Synthetic Routes and Optimization
Ullmann Coupling Approach
A common synthesis involves Ullmann coupling of 2-fluoro-6-methoxyphenylboronic acid with a halogenated precursor. For example:
-
Halogenation: 2-Methoxyphenol is fluorinated using Selectfluor® in acetonitrile at 80°C, yielding 2-fluoro-6-methoxyphenol.
-
Borylation: The phenol is converted to its boronic ester via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst.
-
Coupling: The boronic ester undergoes Ullmann coupling with 1,4-diiodobenzene in the presence of CuI and 1,10-phenanthroline, achieving yields of 65–72%.
Key Challenges:
-
Regioselectivity: Competing coupling at meta positions necessitates careful temperature control (110–120°C).
-
Purification: Silica gel chromatography with hexane/ethyl acetate (4:1) resolves byproducts.
Suzuki-Miyaura Cross-Coupling
An alternative route employs Suzuki-Miyaura cross-coupling between 2-fluoro-3-methoxyphenylboronic acid and 4-bromo-2-methoxyfluorobenzene. This method offers higher yields (78–85%) but requires stringent anhydrous conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 4H, aromatic H), 7.45–7.55 (m, 4H, aromatic H).
-
¹³C NMR: δ 56.2 (OCH₃), 115.4 (d, J = 22 Hz, C-F), 128.9 (aromatic C), 161.2 (C-O).
-
¹⁹F NMR: δ -118.5 ppm (singlet).
Mass Spectrometry
-
EI-MS: m/z 274 [M]⁺ (100%), 259 [M-CH₃]⁺ (45%), 231 [M-COCH₃]⁺ (22%).
Computational Insights
Electronic Structure
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
HOMO-LUMO Gap: 5.3 eV, indicating moderate electronic stability.
-
Electrostatic Potential: Negative charge localized on fluorine atoms (-0.32 e), enhancing electrophilic substitution resistance.
Thermodynamic Stability
The compound exhibits a heat of formation of 48.7 kcal/mol, with rotational barriers of 8.2 kcal/mol for phenyl ring torsion.
Applications in Materials Science
Liquid Crystal Precursors
4,4'-Difluoro-2,2'-dimethoxybiphenyl serves as a mesogen core in smectic liquid crystals. Blending it with alkyl cyanobiphenyls (e.g., 5CB) lowers clearing points by 15–20°C, enabling low-temperature display applications.
Organic Semiconductors
Thin films deposited via physical vapor deposition exhibit hole mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs). Doping with F₄TCNQ increases conductivity to 10⁻³ S/cm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume